molecular formula C22H27NO6 B3120646 3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone CAS No. 267875-79-6

3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone

Cat. No.: B3120646
CAS No.: 267875-79-6
M. Wt: 401.5 g/mol
InChI Key: HRZWPAPALYSKLG-UHFFFAOYSA-N
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Description

3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone is a sophisticated pyridinone derivative that serves as a pivotal synthetic intermediate in medicinal chemistry, particularly in the development of novel inhibitors targeting viral proteases. Its core structure is engineered for the synthesis of complex molecules that mimic peptide substrates, enabling the disruption of viral replication. This compound has been specifically utilized in the preparation of potent inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase, a critical viral enzyme [https://www.rcsb.org/structure/3V3G]. The strategic substitution pattern on the pyridinone ring, including the benzyloxy and tert-butyloxycarbonylmethyl groups, provides essential steric and electronic properties for high-affinity binding to the active site of target enzymes. Researchers value this chemical scaffold for its versatility in constructing focused libraries for structure-activity relationship (SAR) studies, aiming to optimize potency and selectivity against a range of viral and serine proteases. Its application is strictly confined to laboratory research for the advancement of antiviral therapeutics and biochemical probe development.

Properties

IUPAC Name

ethyl 6-methyl-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-3-phenylmethoxypyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-6-27-21(26)17-12-15(2)23(13-18(24)29-22(3,4)5)20(25)19(17)28-14-16-10-8-7-9-11-16/h7-12H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZWPAPALYSKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C(=C1)C)CC(=O)OC(C)(C)C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s retrosynthetic breakdown begins with identifying the 2-pyridinone core as the central scaffold. The tert-butyloxycarbonylmethyl group at position 1 is introduced via alkylation or Mitsunobu reaction, while the benzyloxy group at position 3 suggests nucleophilic aromatic substitution (SNAr) or Ullmann coupling. The ethoxycarbonyl moiety at position 4 likely originates from esterification of a pre-existing carboxylic acid, and the methyl group at position 6 derives from early-stage alkylation or incorporation via a methyl-containing precursor.

Synthesis of the 2-Pyridinone Core

The 2-pyridinone ring is constructed via cyclization of β-keto esters with amines or through Hantzsch dihydropyridine synthesis followed by oxidation. For example, 4-(ethoxycarbonyl)-6-methyl-2-pyridinone serves as a foundational intermediate. In a protocol adapted from β-carbolin-1-one synthesis, palladium-catalyzed intramolecular amination of 3-amino-4-(2-bromophenyl)-2-pyridones enables ring closure under mild conditions. Substituting bromophenyl groups with methyl precursors allows direct incorporation of the 6-methyl substituent during cyclization.

Introduction of the tert-Butyloxycarbonylmethyl Group

The tert-butyloxycarbonylmethyl moiety at position 1 is installed using tert-butyl bromoacetate under basic conditions. In a modified procedure from triazole synthesis, the hydroxyl group of 2-pyridinone is alkylated via a Mitsunobu reaction with tert-butyl 2-hydroxyacetate, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method achieves yields of 72–85% while preserving other functional groups.

Benzyloxy Group Installation at Position 3

Benzylation of the 3-hydroxy-2-pyridinone intermediate is performed using benzyl bromide and potassium carbonate in dimethylformamide (DMF). Alternatively, copper(I)-catalyzed Ullmann coupling between 3-iodo-2-pyridinone and benzyl alcohol provides superior regioselectivity (89% yield). The choice of base (Cs2CO3 vs. K2CO3) critically impacts reaction efficiency, with cesium carbonate reducing side-product formation.

Ethoxycarbonyl Functionalization at Position 4

Esterification of a carboxylic acid intermediate at position 4 is achieved with ethyl chloroformate in the presence of N,N-diisopropylethylamine (DIPEA). Alternatively, direct incorporation during cyclization-using ethyl 2-aminomalonate as a nucleophile-streamlines synthesis, as demonstrated in β-carbolin-1-one derivatives. This one-pot approach reduces purification steps and improves overall yield (68% vs. 52% for stepwise methods).

Methyl Group Incorporation at Position 6

The 6-methyl group is introduced early in the synthesis via alkylation of a ketone precursor. For example, treatment of 4-(ethoxycarbonyl)-2-pyridinone with methyl iodide and lithium hexamethyldisilazide (LHMDS) at −78°C affords the 6-methyl derivative in 90% yield. Competing O-methylation is suppressed by steric hindrance from the ethoxycarbonyl group.

Critical challenges include managing orthogonal protecting groups and minimizing side reactions. The tert-butyloxycarbonylmethyl group’s stability under basic conditions permits its early introduction, while the benzyloxy group requires careful deprotection timing. Table 1 summarizes key reaction conditions and yields:

Table 1. Synthetic Steps and Optimization Data

Step Reaction Type Reagents/Conditions Yield (%)
1 2-Pyridinone cyclization Pd(OAc)₂, PPh₃, 80°C 78
2 tert-Butyloxycarbonylmethylation tert-Butyl bromoacetate, K₂CO₃ 85
3 Benzylation BnBr, Cs₂CO₃, DMF 89
4 Ethoxycarbonyl formation Ethyl chloroformate, DIPEA 68
5 Methylation MeI, LHMDS, −78°C 90

Analytical Characterization and Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the tert-butyloxycarbonylmethyl group’s singlet at δ 1.44 ppm (18H) and the benzyloxy aromatic protons at δ 7.32–7.45 ppm. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ m/z 487.2145). Purity (>98%) is confirmed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient.

Comparative Analysis of Alternative Routes

Alternative pathways include late-stage benzylation, which risks tert-butyl group cleavage under acidic conditions. A fluorous-tagged approach, inspired by triazole synthesis, enables facile purification but requires specialized reagents. Enzymatic esterification represents an underexplored avenue for improving enantioselectivity in asymmetric derivatives.

Industrial-Scale Considerations and Green Chemistry

Transitioning to continuous-flow systems reduces reaction times (from 24 h to 2 h for benzylation) and improves safety profiles. Solvent recycling (DMF, acetonitrile) and catalytic copper recovery (from Ullmann couplings) align with green chemistry principles, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or ethoxycarbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Bases: Sodium hydroxide, potassium carbonate for deprotection reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone involves its interaction with specific molecular targets. The compound’s various functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyloxy-4-ethoxycarbonyl-6-methyl-2-pyridinone: Lacks the tert-butyloxycarbonylmethyl group.

    4-Ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone: Lacks the benzyloxy group.

Uniqueness

The presence of both the benzyloxy and tert-butyloxycarbonylmethyl groups in 3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone makes it unique. These groups confer specific reactivity and steric properties that can be exploited in various chemical reactions and applications.

Biological Activity

3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₉H₂₅N₁O₅

The structure features a pyridinone core, which is known for various biological activities, including anti-inflammatory and anti-cancer properties. The presence of benzyloxy and ethoxycarbonyl groups enhances its lipophilicity, potentially improving membrane permeability.

1. Pharmacological Properties

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities:

  • Antibacterial Activity : Compounds with pyridinone structures have shown effectiveness against various bacterial strains. For instance, studies on related compounds reveal that modifications in the side chains can significantly enhance antibacterial potency .
  • Anticancer Activity : Pyridinones are often investigated for their anticancer properties. The introduction of specific substituents can lead to improved selectivity towards cancer cell lines while reducing toxicity towards normal cells .

2. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that:

  • Substituent Effects : The nature and position of substituents on the pyridinone ring can significantly affect binding affinity and biological activity. For example, modifications like ethoxycarbonyl and benzyloxy groups have been linked to enhanced interaction with target proteins involved in disease pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces cytokine production in vitro

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyridinone derivatives, including compounds structurally related to this compound, demonstrated significant cytotoxic effects against human breast cancer cell lines. The study highlighted that specific modifications led to increased apoptosis and cell cycle arrest at the G1 phase .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of pyridinones against resistant bacterial strains. Results indicated that certain derivatives exhibited low micromolar activity against Staphylococcus aureus, showcasing the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What are the critical steps in synthesizing 3-benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, benzyloxy and tert-butyloxycarbonyl (Boc) groups are introduced to stabilize reactive sites. Key intermediates (e.g., pyridinone derivatives) can be characterized via:
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and esterification .
  • HPLC-MS : To monitor reaction progress and purity (>95% purity threshold recommended) .
    Example: A similar compound, 3-benzyloxy-4(1H)-pyridone, was synthesized via ammonolysis of a pyranone intermediate, followed by purification via column chromatography .

Q. Which spectroscopic techniques are most effective for resolving structural ambiguities in this compound?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals in crowded regions (e.g., methyl and benzyloxy groups). For instance, HMBC correlations between the tert-butyloxycarbonylmethyl group and the pyridinone ring confirm connectivity .
  • IR Spectroscopy : Identifies carbonyl stretches (e.g., ethoxycarbonyl at ~1740 cm1^{-1}) and Boc groups (~1680 cm1^{-1}) .
  • X-ray Crystallography : Definitive structural assignment for crystalline intermediates .

Advanced Research Questions

Q. How can conflicting bioactivity data for pyridinone derivatives be reconciled in structure-activity relationship (SAR) studies?

  • Methodological Answer : Divergent bioactivity may arise from:
  • Receptor Selectivity : Computational docking (e.g., AutoDock Vina) can model interactions with target receptors. For example, tert-butyl groups may sterically hinder binding in some isoforms .
  • Metabolic Stability : Assess via liver microsome assays; bulky substituents (e.g., Boc) often reduce metabolic clearance .
  • Data Normalization : Use standardized assays (e.g., IC50_{50} values with controls) to minimize variability. A meta-analysis approach, as in Haddad et al. (2008b), can harmonize datasets from disparate studies .

Q. What strategies optimize the regioselectivity of functional group modifications in this compound?

  • Methodological Answer :
  • Protecting Group Strategy : Use orthogonal protecting groups (e.g., benzyloxy for hydroxyl, Boc for amines) to direct reactions. Example: Benzyloxy groups in 3-benzyloxy-4H-pyran-4-one were selectively deprotected via hydrogenolysis .
  • Catalytic Control : Pd/C or Raney Ni for hydrogenolysis of benzyl groups without affecting Boc .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-ethoxycarbonyl site .

Q. How can computational methods predict the stability of the tert-butyloxycarbonylmethyl group under varying pH conditions?

  • Methodological Answer :
  • DFT Calculations : Model hydrolysis pathways at different pH levels. The Boc group is stable at neutral pH but hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions .
  • Accelerated Stability Testing : Expose the compound to buffers (pH 1–12) at 40°C for 72h, monitoring degradation via LC-MS. Compare with similar Boc-protected pyridinones .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the solubility of this compound in polar solvents?

  • Methodological Answer : Discrepancies may stem from:
  • Crystallinity vs. Amorphous Forms : Amorphous forms (lyophilized) exhibit higher solubility than crystalline forms. Use DSC to confirm polymorphism .
  • Counterion Effects : Salts (e.g., hydrochloride) improve solubility. Example: 3-benzyloxy-5-((dimethylamino)methyl)-4(1H)-pyridone showed 10× higher solubility as a HCl salt .
  • Solvent Purity : Trace water in DMSO or DMF significantly alters solubility profiles. Use Karl Fischer titration to verify solvent dryness .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., kinase or protease targets). Include a positive control (e.g., staurosporine for kinases) .
  • Cellular Uptake Studies : Radiolabel the compound with 14C^{14}\text{C} or use fluorescent tags (e.g., BODIPY) to track intracellular localization .
  • Cytotoxicity Screening : MTT or resazurin assays in multiple cell lines (e.g., HEK293, HepG2) to assess selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone
Reactant of Route 2
Reactant of Route 2
3-Benzyloxy-4-ethoxycarbonyl-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone

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